Iotetric acid

Description

Iotetric acid is an iodine-containing compound primarily utilized as a diagnostic agent in medical imaging. Classified under X-ray contrast media, it belongs to a broader family of iodinated compounds characterized by their ability to enhance radiographic visibility by absorbing X-rays . Currently, this compound remains in the research phase, with patents held by entities such as Schering A.-G., reflecting ongoing investigations into its efficacy and safety .

Structure

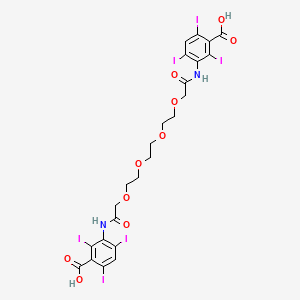

2D Structure

Properties

CAS No. |

60019-19-4 |

|---|---|

Molecular Formula |

C24H22I6N2O10 |

Molecular Weight |

1259.9 g/mol |

IUPAC Name |

3-[[2-[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C24H22I6N2O10/c25-11-7-13(27)21(19(29)17(11)23(35)36)31-15(33)9-41-5-3-39-1-2-40-4-6-42-10-16(34)32-22-14(28)8-12(26)18(20(22)30)24(37)38/h7-8H,1-6,9-10H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |

InChI Key |

XPEPMWYMISJEEQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Other CAS No. |

60019-19-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iotetric acid typically involves several steps, including esterification and catalytic hydrogenation. One common method involves the use of vegetable oil acid to produce dimeric acid, followed by normal pressure esterification with lower alcohols in the presence of catalysts such as paratoluenesulfonic acid and zinc oxide . The resulting monomer acid ester undergoes catalytic hydrogenation to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The process involves the use of specialized equipment to ensure high yield and purity. The steps include esterification, hydrogenation, saponification, and acidification, followed by crystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Esterification Reactions

Citric acid undergoes esterification with alcohols to form mono-, di-, or triesters, depending on reaction conditions. These reactions are typically acid-catalyzed and occur via direct esterification or anhydride intermediates:

Self-Catalyzed Esterification

-

Reaction : Citric acid (CA) + alcohols (e.g., 1-hexanol) → Citrate esters

-

Conditions : 70–90°C, solvent-free, 7 days.

-

Findings :

| Alcohol Type | Temperature (°C) | Reaction Time (Days) | Ester Yield (%) |

|---|---|---|---|

| 1-Hexanol | 70 | 7 | 97 |

| 2-Hexanol | 90 | 7 | 65 |

Oxidative Hydroxylation of Boronic Acids

-

Reaction : Arylboronic acids + H₂O₂ → Phenols

-

Mechanism : Citric acid enhances H₂O₂ activation, facilitating hydroxylation via radical intermediates.

-

Yields : 97–99% for electron-rich substrates (e.g., 4-methylphenylboronic acid) .

Dissociation and Buffering

Citric acid is triprotic, with pKa values:

-

Forms citrate ions (C₆H₅O₇³⁻) at physiological pH, critical in biological systems (e.g., bone calcium regulation) .

Reactivity with Metals and Oxidizers

-

Metal Complexation : Binds Fe³⁺, Al³⁺, and Cd²⁺ via carboxylate groups, enhancing phytoremediation of contaminated soils .

-

Redox Reactions : Reacts explosively with metal nitrates (e.g., AgNO₃) and decomposes above 175°C to release CO₂ and acrid fumes .

Role in the Citric Acid Cycle (Krebs Cycle)

As a central metabolic intermediate:

Enzyme-Catalyzed Reactions

-

Citrate Synthase :

-

Aconitase :

-

Isocitrate Dehydrogenase :

Decomposition and Stability

Scientific Research Applications

Iotetric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.

Biology: this compound is employed in biochemical assays and as a probe for studying biological processes.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of iotetric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iotetric acid is part of a larger group of iodinated contrast media, which share the common function of improving imaging clarity in radiographic procedures. Below is a comparative analysis of this compound and key analogues, focusing on applications, toxicity, and research status.

Table 1: Comparative Analysis of Iodinated Contrast Media

Key Findings from Comparative Analysis

Chemical Classification: All listed compounds are iodine-based, with non-ionic agents (e.g., iohexol, iopamidol) generally exhibiting lower toxicity compared to ionic variants (e.g., ioxaglic acid) . this compound’s exact structure is unspecified but likely shares the triiodobenzene core common to this class .

Iopamidol/Iohexol: Broad utility in angiography and CT due to non-ionic properties and low osmolality, reducing adverse events .

Toxicity and Safety: Non-ionic agents (e.g., iohexol, iopromide) are associated with fewer hypersensitivity reactions compared to ionic compounds like ioxaglic acid .

Research and Commercialization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.